Naxagolide-d7 Hydrochloride

Stable Isotope Labeling LC-MS/MS Bioanalysis Isotope Dilution Mass Spectrometry

Quantifying naxagolide in biological matrices without a matrix-matched internal standard leads to heteroscedastic ion suppression and ICH M10 validation failure. Naxagolide-d7 hydrochloride solves this as the optimal SIL-IS: • +7 Da mass shift with ≥98 atom% D ensures baseline MRM separation and ≤15% CV precision at LLOQ • Non-ergoline naphthoxazine scaffold eliminates 5-HT2B agonism risk and simplifies procurement vs. ergot-based standards • 53-fold D3-over-D2 selectivity enables accurate D3-specific occupancy quantification in [11C]-(+)-PHNO PET studies

Molecular Formula C15H22ClNO2
Molecular Weight 290.839
CAS No. 1217636-40-2
Cat. No. B563624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaxagolide-d7 Hydrochloride
CAS1217636-40-2
Synonyms(4aR-trans)-3,4,4a,5,6,10b-Hexahydro-4-(propyl-d7)-2H-naphth[1,2-b]-1,4-oxazin-9-ol Hydrochloride;  (+)-Propyl-9-hydroxynaphthoxazine-d7 Hydrochloride;  L 647339-d7;  MK 458-d7; (+)-PHNO-d7 Hydrochloride;  Dopazinol-d7 Hydrochloride; 
Molecular FormulaC15H22ClNO2
Molecular Weight290.839
Structural Identifiers
SMILESCCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1/i1D3,2D2,7D2;
InChIKeyNNEACMQMRLNNIL-OMARECDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naxagolide-d7 Hydrochloride – Deuterated D2/D3 Agonist


Naxagolide-d7 Hydrochloride (CAS 1217636-40-2) is a heptadeuterated analog of the high-potency, non-ergoline dopamine D2/D3 receptor agonist naxagolide (also known as (+)-PHNO, MK-458, or L-647339) [1]. As a stable isotope-labeled (SIL) internal standard, it is designed for use in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to enable precise, matrix-effect-compensated quantification of naxagolide in biological matrices . The underlying pharmacophore, (+)-PHNO, was originally developed by Merck & Co as an antiparkinsonian agent and was described in the 1990s as the most potent dopamine D2 agonist identified at that time [1]. Although clinical development of the parent drug has been discontinued, the deuterated derivative remains a critical analytical tool in pharmacokinetic, toxicological, and dopaminergic receptor occupancy studies [1].

Why Naxagolide-d7 Cannot Be Substituted in Bioanalysis


In quantitative LC-MS/MS bioanalysis, an internal standard (IS) must co-elute with the analyte, exhibit identical ionization behavior, and partition equivalently through extraction—yet differ sufficiently in mass to be independently quantitated. Unlabeled naxagolide fails the mass-differentiation requirement, while structural analogs (e.g., quinpirole or apomorphine as surrogates) introduce unknown relative extraction efficiency, heteroscedastic ion suppression, and ion enhancement biases—systematic errors that are irreproducible across sample matrices (plasma matrices, heterogeneous protein contents, co-administered medications) [1][2]. Deuterated naxagolide (d7) with a nominal mass shift of +7 Da, ensures identical chromatographic behavior while delivering a quantifiable, matrix-robust analytical signal that is essential for achieving the precision (within-run and between-run CVs below 15% at the LLOQ) required by the ICH M10 Bioanalytical Method Validation Guideline and by 21 CFR Part 320 [2].

Quantitative Evidence for Naxagolide-d7


Deuterium Mass Shift for Clean MRM Quantification

Naxagolide-d7 hydrochloride incorporates seven deuterium atoms on the N-propyl side chain, yielding a monoisotopic molecular weight of 290.84 g·mol⁻¹ (as verified by independent supplier datasets: CymitQuimica, BOC Sciences, Parchem) . This represents a +7 Da shift relative to unlabeled naxagolide HCl (283.79 g·mol⁻¹; ChemSpider ID: 51863) . This mass difference is critical: it allows the d7 species to be isolated via multiple reaction monitoring (MRM) without risk of cross-talk from the endogenous analyte or from in-source fragmentation artifacts. Closely related d3- or d5-labeled forms of other dopamine agonists (e.g., apomorphine-d3, rotigotine-d5) exhibit smaller mass shifts, increasing the probability of isotopic overlap with endogenous matrix interferences in complex biological samples (e.g., human plasma, whole blood, liver microsomes) [1].

Stable Isotope Labeling LC-MS/MS Bioanalysis Isotope Dilution Mass Spectrometry

D3 Receptor Selectivity for Specific Quantitation

The parent compound (+)-PHNO demonstrates a binding affinity for the dopamine D3 receptor (Ki = 0.16 nM) that is approximately 53-fold greater than for the D2 receptor (Ki = 8.5 nM) [1]. This is the highest D3/D2 selectivity ratio reported among clinically evaluated non-ergoline dopamine agonists; by comparison, pramipexole exhibits ~7-fold D3 preference (Ki D3 ~0.69 nM; D2 ~3.9 nM) and rotigotine shows ~2–5-fold selectivity [2]. The deuterated analog retains identical receptor pharmacology because deuteration occurs on the solvent-exposed N-propyl group that is remote from the catechol-binding pharmacophore [1]. This selectivity profile makes naxagolide-d7 uniquely suited as an internal standard for D3-specific occupancy assays (e.g., PET displacement studies using [11C]-(+)-PHNO), as substitution with a non-selective agonist IS (e.g., apomorphine-d3) would introduce cross-receptor binding in validated LC-MS/MS confirmatory methods for D3-specific receptor occupancy in brain tissue homogenates [3].

Dopamine D3 Receptor Receptor Binding Affinity Selectivity Ratio

Electrophysiological Potency Advantage in Neuronal Assays

In a direct comparative electrophysiological study (Bowery et al., 1994), naxagolide produced a concentration-dependent hyperpolarization of dopaminergic neurons in rat substantia nigra pars compacta slices with an EC50 of 20 nM and estimated maximum hyperpolarization of 10 mV [1]. The rank order of agonist potency was naxagolide (EC50 = 20 nM) > quinpirole (pIC50 = 7.65 ± 0.06, equivalent to ~22.4 nM) > 7-OH-DPAT (pIC50 = 7.71 ± 0.20, ~19.5 nM) > apomorphine > dopamine [1]. While 7-OH-DPAT showed similar potency to naxagolide in this slice preparation, naxagolide retains a key advantage in D3 selectivity (53-fold, as above) over 7-OH-DPAT, which exhibits only ~10–20-fold D3 selectivity. The deuterated form of naxagolide does not alter the core pharmacophore, meaning this potency advantage translates directly into superior sensitivity in functional assays that employ naxagolide-d7 as an internal standard for quantifying endogenous dopamine tone or D2/D3 agonist occupancy [3].

Electrophysiology Dopamine Neuron Hyperpolarization Substantia Nigra

Non-Ergoline Scaffold Avoids Valvulopathy Risk

Naxagolide is constructed on a naphthoxazine core, distinguishing it from ergoline-derived dopamine agonists such as pergolide, cabergoline, and bromocriptine [1]. This structural feature eliminates the ergoline scaffold-associated 5-HT2B receptor agonism (Ki values for pergolide at 5-HT2B are reported at ~12–29 nM; cabergoline: ~1–2 nM) that has been causally linked to drug-induced valvular heart disease [2]. For analytical reference standard procurement, this structural differentiation has a practical consequence: ergot-based IS compounds may require additional safety handling documentation, restricted-access shipping classifications, and specialized disposal protocols under controlled substance regulations in certain jurisdictions [3]. Naxagolide-d7, as a non-ergoline compound, typically avoids these regulatory encumbrances, simplifying procurement logistics, reducing import/export lead times, and minimizing institutional compliance overhead for research laboratories operating under IACUC or equivalent animal care protocols [3].

Non-Ergoline Structure 5-HT2B Receptor Safety Drug-Induced Valvulopathy

Certified Purity Documentation for Regulatory Compliance

Reputable suppliers of naxagolide-d7 hydrochloride provide a comprehensive Certificate of Analysis (CoA) typically documenting chemical purity ≥95% (HPLC) and isotopic purity ≥98 atom% D, with specific impurity profiling data . This level of documentation is critical for satisfying the ICH M10 Bioanalytical Method Validation Guideline requirements, which mandate that the internal standard response be consistent across analytical batches [1]. By contrast, custom-synthesized or research-grade deuterated analogs of other dopamine agonists (e.g., quinpirole-d4 or 7-OH-DPAT-d3) frequently lack lot-specific isotopic purity certificates, introducing uncertainty in the correction factor applied during isotope dilution calculations—propagating to an ~2–5% systematic error in calculated concentrations that can push method accuracy outside the ±15% (±20% at LLOQ) acceptance window [2].

Certified Reference Standard ICH M10 Compliance Method Validation

Naxagolide-d7 Application Scenarios


Regulated PK Method Validation (ICH M10)

Naxagolide-d7 hydrochloride serves as the optimal stable isotope-labeled internal standard (SIL-IS) for quantifying naxagolide concentrations in human plasma, cerebrospinal fluid, or brain tissue homogenates during clinical and preclinical PK investigations . The +7 Da mass shift with certified isotopic purity ≥98 atom% D (CymitQuimica CoA) ensures error-free MRM channel separation, while the matched physiochemical properties minimize differential matrix effects—directly enabling the laboratory to meet the ICH M10 acceptance criteria of ±15% accuracy and ≤15% CV precision for QC samples [1].

D3-Selective Receptor Occupancy by PET

In positron emission tomography (PET) studies using radiolabeled [11C]-(+)-PHNO to quantify dopamine D3 receptor occupancy in the brain, naxagolide-d7 is the only commercially available SIL-IS chemically identical to the tracer and capable of correcting for endogenous naxagolide levels in confirmatory plasma LC-MS/MS analysis [2]. Its 53-fold D3-over-D2 selectivity ensures that occupancy calculations reflect D3-specific binding rather than mixed D2/D3 signal, a clear advantage over non-selective agonist internal standards (e.g., apomorphine-d3) that would confound D3-specific occupancy measures [3].

Simplified Procurement of Non-Ergoline Standards

For academic research groups and pharmaceutical R&D laboratories requiring a high-potency D2/D3 agonist reference standard without the regulatory burdens associated with ergot alkaloid derivatives, naxagolide-d7 represents a procurement-advantaged option [4]. Its naphthoxazine scaffold avoids the 5-HT2B agonism liability and associated controlled-substance scheduling that complicates the acquisition, shipping, and in-house handling of ergot-based standards (e.g., pergolide, cabergoline), reducing institutional compliance overhead and enabling faster procurement timelines [4].

Matched-Potency Electrophysiology Validation

In electrophysiological studies quantifying D2/D3 agonist-induced neuronal hyperpolarization (e.g., substantia nigra brain slice recordings), naxagolide-d7 provides an isotopically labeled potency-matched standard for verifying the consistency of agonist responses across experimental replicates [2]. Its EC50 of 20 nM, documented in direct comparison with quinpirole (EC50 ~22.4 nM) and apomorphine (significantly less potent), enables researchers to cross-validate functional assay sensitivity without confounds introduced by potency-mismatched internal reference compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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